molecular formula C25H22FNO4 B2385580 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid CAS No. 270062-83-4

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Cat. No.: B2385580
CAS No.: 270062-83-4
M. Wt: 419.452
InChI Key: LTBGWPINKRNSDL-SFHVURJKSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid: is a complex organic compound characterized by its intricate molecular structure. It contains a fluorene moiety, a fluorophenyl group, and a butanoic acid chain, making it a valuable compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 9H-fluoren-9-ylmethanol and 4-fluorophenylbutanoic acid.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under anhydrous conditions, using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches, with careful control of temperature and pH to ensure high yield and purity.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The fluorene moiety can undergo oxidation to form fluorenones.

  • Reduction: The compound can be reduced to remove the fluorine atom from the phenyl group.

  • Substitution: The amino group can participate in substitution reactions, replacing the fluorenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorenones.

  • Reduction: 4-phenylbutanoic acid.

  • Substitution: Various substituted fluorenyl compounds.

Mechanism of Action

Target of Action

It’s known that this compound is commonly used in peptide synthesis , suggesting that its targets could be proteins or enzymes involved in peptide formation or modification.

Mode of Action

Given its use in peptide synthesis , it’s likely that it interacts with its targets by being incorporated into peptides, potentially altering their structure and function.

Biochemical Pathways

Fmoc-(S)-3-Amino-4-(4-fluoro-phenyl)-butyric Acid is used in the synthesis of polypeptides with specific structures and functions . The exact biochemical pathways affected by this compound would depend on the specific peptides that it’s incorporated into.

Pharmacokinetics

As a compound used in peptide synthesis , its bioavailability would likely depend on the properties of the peptides it’s incorporated into.

Action Environment

The action, efficacy, and stability of Fmoc-(S)-3-Amino-4-(4-fluoro-phenyl)-butyric Acid can be influenced by various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which peptide synthesis is carried out .

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid: has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 9H-Fluoren-9-ylmethanol: Similar fluorene structure but lacks the butanoic acid chain.

  • 4-Fluorophenylbutanoic acid: Similar phenyl group but lacks the fluorene moiety.

  • Fluorenones: Oxidized derivatives of fluorenes.

Uniqueness: The combination of fluorene, fluorophenyl, and butanoic acid groups in this compound provides unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGWPINKRNSDL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid

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